molecular formula C21H21NO2 B260872 N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide

N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide

Cat. No.: B260872
M. Wt: 319.4 g/mol
InChI Key: PSEBDGBXQNJMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthamide group and a dimethylphenoxyethyl side chain

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO2/c1-15-10-11-18(14-16(15)2)24-13-12-22-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14H,12-13H2,1-2H3,(H,22,23)

InChI Key

PSEBDGBXQNJMQF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide
  • N-[2-(3,4-dimethylphenoxy)ethyl]-aniline
  • N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

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